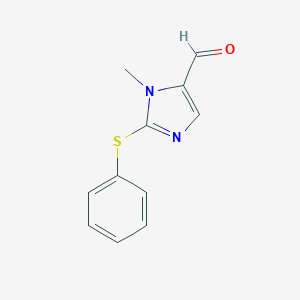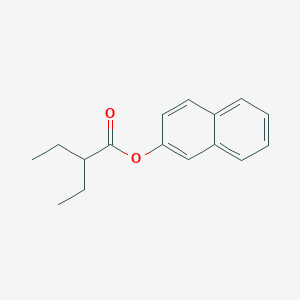
1-methyl-2-(phenylsulfanyl)-1H-imidazole-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methyl-2-(phenylsulfanyl)-1H-imidazole-5-carbaldehyde is an organic compound that belongs to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring This particular compound is characterized by the presence of a methyl group at the 3-position, a phenylsulfanyl group at the 2-position, and an aldehyde group at the 4-position of the imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-2-(phenylsulfanyl)-1H-imidazole-5-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and aromatic heterocycles.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
1-methyl-2-(phenylsulfanyl)-1H-imidazole-5-carbaldehyde can undergo several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The phenylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, often under basic or acidic conditions.
Major Products
Oxidation: 3-Methyl-2-phenylsulfanylimidazole-4-carboxylic acid.
Reduction: 3-Methyl-2-phenylsulfanylimidazole-4-methanol.
Substitution: Products depend on the nucleophile used, resulting in various substituted imidazole derivatives.
Scientific Research Applications
1-methyl-2-(phenylsulfanyl)-1H-imidazole-5-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 1-methyl-2-(phenylsulfanyl)-1H-imidazole-5-carbaldehyde is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways. The presence of the aldehyde group allows it to form covalent bonds with nucleophilic sites in proteins, potentially altering their function.
Comparison with Similar Compounds
Similar Compounds
2-Phenylimidazole-4-carbaldehyde: Lacks the methyl and phenylsulfanyl groups.
3-Methylimidazole-4-carbaldehyde: Lacks the phenylsulfanyl group.
2-Phenylsulfanylimidazole: Lacks the aldehyde group.
Uniqueness
1-methyl-2-(phenylsulfanyl)-1H-imidazole-5-carbaldehyde is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both the phenylsulfanyl and aldehyde groups makes it a versatile intermediate for further chemical modifications .
Properties
Molecular Formula |
C11H10N2OS |
|---|---|
Molecular Weight |
218.28 g/mol |
IUPAC Name |
3-methyl-2-phenylsulfanylimidazole-4-carbaldehyde |
InChI |
InChI=1S/C11H10N2OS/c1-13-9(8-14)7-12-11(13)15-10-5-3-2-4-6-10/h2-8H,1H3 |
InChI Key |
PTEGAEUIMYWPOY-UHFFFAOYSA-N |
SMILES |
CN1C(=CN=C1SC2=CC=CC=C2)C=O |
Canonical SMILES |
CN1C(=CN=C1SC2=CC=CC=C2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(dimethylamino)methyl]-5-({[6-methyl-2-(1-piperidinyl)-4-pyrimidinyl]sulfanyl}methyl)-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B289640.png)
![Ethyl 2-[[5-[[2-(dimethylamino)-6-methylpyrimidin-4-yl]sulfanylmethyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetate](/img/structure/B289641.png)
![Ethyl [(4-chloro-2-quinazolinyl)sulfanyl]acetate](/img/structure/B289642.png)

![Phenyl 2-[(2-ethylbutanoyl)oxy]benzoate](/img/structure/B289649.png)
![4-[(2-Ethylbutanoyl)oxy]-3,5-dimethoxybenzoic acid](/img/structure/B289650.png)
![N-[4-(diethylamino)phenyl]-2-ethylbutanamide](/img/structure/B289652.png)






![Phenyl 2-{[(2-methylphenyl)sulfonyl]oxy}benzoate](/img/structure/B289666.png)
